4-Fluorobenzoic Acid

Catalog No.
S590542
CAS No.
456-22-4
M.F
C7H5FO2
M. Wt
140.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzoic Acid

CAS Number

456-22-4

Product Name

4-Fluorobenzoic Acid

IUPAC Name

4-fluorobenzoic acid

Molecular Formula

C7H5FO2

Molecular Weight

140.11 g/mol

InChI

InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)

InChI Key

BBYDXOIZLAWGSL-UHFFFAOYSA-N

SMILES

Array

solubility

0.01 M

Synonyms

4-fluorobenzoate, 4-fluorobenzoic acid, 4-fluorobenzoic acid, 18F-labeled, 4-fluorobenzoic acid, anhydride, 4-fluorobenzoic acid, copper (+1) salt, 4-fluorobenzoic acid, copper (+2) salt, 4-fluorobenzoic acid, copper (+2) salt dihydrate, 4-fluorobenzoic acid, ion(1-), 4-fluorobenzoic acid, monosodium salt, 4-fluorobenzoic acid, potassium salt, 4-fluorobenzoic acid, silver (+1) salt, p-fluorobenzoic acid, para-fluorobenzoic acid

Canonical SMILES

C1=CC(=CC=C1C(=O)O)F

The exact mass of the compound 4-Fluorobenzoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10321. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. It belongs to the ontological category of fluorobenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Fluorobenzoic acid (CAS 456-22-4) is a highly versatile, para-halogenated aromatic building block widely procured for the synthesis of advanced agrochemicals, pharmaceuticals, and functional materials [1]. Characterized by a melting point of 182-184 °C, a pKa of 4.14, and an octanol-water partition coefficient (LogP) of 2.07, it offers a distinct physicochemical profile compared to unsubstituted or heavily halogenated benzoic acids . In industrial procurement, it is primarily valued for the exceptional leaving-group ability of its para-fluorine atom in nucleophilic aromatic substitution (SNAr) reactions, allowing for the efficient, transition-metal-free construction of complex molecular architectures under mild conditions[2].

Substituting 4-fluorobenzoic acid with its closest analogs fundamentally alters processability and downstream performance [1]. Unsubstituted benzoic acid lacks the reactive para-position necessary for SNAr derivatization and possesses a lower lipophilicity (LogP 1.87), which can negatively impact the membrane permeability of resulting active pharmaceutical ingredients (APIs) [2]. Conversely, while 4-chlorobenzoic acid provides a para-halogen, chlorine is a vastly inferior leaving group in SNAr reactions compared to fluorine; substituting with the chloro-analog typically forces manufacturers to employ expensive palladium or copper catalysts and significantly higher reaction temperatures[3]. Furthermore, 4-chlorobenzoic acid has a much higher melting point (238-241 °C) and greater hydrophobicity (LogP 2.65), which severely degrades solubility profiles and increases energy costs during melt-processing and reactor handling .

Superior SNAr Reactivity for Amine and Thiol Derivatization

In nucleophilic aromatic substitution (SNAr) workflows, the highly electronegative fluorine atom in 4-fluorobenzoic acid stabilizes the intermediate Meisenheimer complex far better than chlorine [1]. As a result, 4-fluorobenzoic acid acts as an exceptional electrophile, allowing for rapid displacement by amines and thiolates under mild, transition-metal-free conditions, whereas 4-chlorobenzoic acid generally requires harsh heating (>150 °C) or expensive Pd/Cu cross-coupling catalysis to achieve similar yields [2].

Evidence DimensionSNAr Leaving Group Reactivity
Target Compound DataHighly reactive (fluorine acts as an optimal SNAr leaving group)
Comparator Or Baseline4-Chlorobenzoic acid (chlorine is a poor SNAr leaving group)
Quantified DifferenceEnables transition-metal-free SNAr at significantly lower temperatures
ConditionsReaction with nucleophiles in polar aprotic solvents

Eliminates the need for expensive transition metal catalysts and harsh heating during the synthesis of para-substituted API intermediates.

Optimized Melting Point for Melt-Processing and Reactor Handling

Thermal processability is a critical procurement metric for bulk chemical handling. 4-Fluorobenzoic acid exhibits a melting point of 182-184 °C, which is substantially lower than that of 4-chlorobenzoic acid (238-241 °C). This >50 °C reduction in melting temperature significantly lowers the energy requirements for melt-phase reactions and improves dissolution kinetics in heated solvent systems .

Evidence DimensionMelting Point
Target Compound Data182-184 °C
Comparator Or Baseline4-Chlorobenzoic acid (238-241 °C)
Quantified Difference~55 °C lower melting point
ConditionsStandard atmospheric pressure

Lowers energy costs and accelerates solubility kinetics in industrial-scale heated reactor formulations.

Balanced Lipophilicity for API Pharmacokinetics

The partition coefficient (LogP) of 4-fluorobenzoic acid is 2.07, situating it optimally between unsubstituted benzoic acid (LogP 1.87) and 4-chlorobenzoic acid (LogP 2.65) [1]. This intermediate lipophilicity enhances membrane permeability and target binding in downstream pharmaceutical derivatives without introducing the excessive hydrophobicity and potential metabolic liabilities associated with the chloro-analog [2].

Evidence DimensionPartition Coefficient (LogP)
Target Compound Data2.07
Comparator Or Baseline4-Chlorobenzoic acid (2.65) and Benzoic acid (1.87)
Quantified Difference0.58 lower LogP than 4-CBA; 0.20 higher than BA
ConditionsOctanol/water partition system at 25 °C

Provides a 'Goldilocks' lipophilicity profile that improves the bioavailability of downstream drug candidates without causing formulation insolubility.

Tuned Acidity for Reproducible Salt Formation

With a pKa of 4.14, 4-fluorobenzoic acid is slightly more acidic than benzoic acid (pKa 4.20) but less acidic than 4-chlorobenzoic acid (pKa 3.98). This finely tuned acidity ensures predictable and stable salt formation with basic active pharmaceutical ingredients (APIs), avoiding the excessive acidity of the chloro-derivative which can sometimes lead to hygroscopic or less stable crystalline salts.

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound Data4.14
Comparator Or Baseline4-Chlorobenzoic acid (3.98)
Quantified Difference0.16 pKa units less acidic
ConditionsAqueous solution at 25 °C

Ensures the reproducible crystallization of stable, non-hygroscopic API salts during final formulation.

Transition-Metal-Free Synthesis of API Intermediates

Due to the exceptional leaving-group ability of the para-fluorine atom, 4-fluorobenzoic acid is the precursor of choice for synthesizing para-substituted anilines and ether derivatives via nucleophilic aromatic substitution (SNAr). This application completely bypasses the need for expensive palladium or copper catalysts required when using 4-chlorobenzoic acid[1].

Tuned Lipophilic Modifiers in Agrochemicals

In agrochemical development, 4-fluorobenzoic acid is utilized to synthesize active ingredients where the para-fluoro group provides optimal soil penetration and metabolic stability. Its LogP of 2.07 offers a superior balance of hydrophobicity and aqueous solubility compared to the overly lipophilic chloro-analog[2].

Crystal Engineering and API Salt Formation

4-Fluorobenzoic acid is frequently selected as a counterion for basic APIs. Its specific pKa (4.14) and moderate lipophilicity yield highly stable, non-hygroscopic crystalline salts with superior dissolution profiles compared to salts formed with the more acidic 4-chlorobenzoic acid .

Physical Description

Solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS]

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

140.02735756 Da

Monoisotopic Mass

140.02735756 Da

Heavy Atom Count

10

LogP

2.07 (LogP)

Melting Point

185.0 °C

UNII

V5ROO2HOU4

Related CAS

499-90-1 (mono-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 46 of 49 companies with hazard statement code(s):;
H302 (84.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (15.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (84.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 [mmHg]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

456-22-4

Wikipedia

4-fluorobenzoic acid

General Manufacturing Information

Benzoic acid, 4-fluoro-: ACTIVE

Dates

Last modified: 08-15-2023

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